Methyl 5-methyl-1-oxo-1,2,5,11-tetrahydro-5,11-methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocine-13-carboxylate
Description
Methyl 5-methyl-1-oxo-1,2,5,11-tetrahydro-5,11-methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocine-13-carboxylate is a polycyclic heterocyclic compound featuring a benzo[g]thiazolo scaffold fused with a methanobridged oxadiazocine ring. Its structural complexity arises from the integration of thiazole, oxadiazocine, and benzo-fused systems, which confer rigidity and unique electronic properties.
Properties
IUPAC Name |
methyl 9-methyl-14-oxo-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.02,7.011,15]hexadeca-2,4,6,10-tetraene-16-carboxylate | |
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| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4S/c1-15-11(13(19)20-2)12(8-5-3-4-6-9(8)21-15)17-10(18)7-22-14(17)16-15/h3-6,11-12H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPCIQFTWJPPFLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12C(C(C3=CC=CC=C3O1)N4C(=O)CSC4=N2)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 5-methyl-1-oxo-1,2,5,11-tetrahydro-5,11-methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocine-13-carboxylate is a complex organic compound with potential therapeutic applications. This article reviews its biological activity based on diverse research findings and case studies.
- Molecular Formula : C16H17N3O3S
- Molecular Weight : 345.39 g/mol
- CAS Number : 1214640-04-6
Biological Activity Overview
The compound exhibits various biological activities that have been explored in several studies:
Anticancer Activity
Research indicates that derivatives of thiazolo[2,3-d][1,3,5]oxadiazocine compounds show promising anticancer properties. For instance, a study demonstrated that certain thiazolo derivatives inhibited tumor growth in xenograft models by inducing apoptosis in cancer cells through the activation of caspase pathways .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. A study reported that thiazolo derivatives displayed significant inhibition against various bacterial strains, suggesting potential as a new class of antibiotics .
The biological mechanisms underlying the activity of this compound involve:
- Inhibition of Enzymes : The compound has been shown to inhibit key enzymes involved in cancer cell proliferation and survival.
- Induction of Apoptosis : It triggers apoptotic pathways in cancer cells via mitochondrial dysfunction and activation of caspases.
- Antimicrobial Action : The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Case Studies and Research Findings
Scientific Research Applications
Medicinal Chemistry Applications
Methyl 5-methyl-1-oxo-1,2,5,11-tetrahydro-5,11-methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocine-13-carboxylate has shown promise in several areas of medicinal chemistry:
Antimicrobial Activity
Research indicates that compounds within this class exhibit significant antimicrobial properties. For instance:
- In vitro Studies : Showed efficacy against various bacterial strains including Escherichia coli and Pseudomonas aeruginosa.
- Minimum Inhibitory Concentration (MIC) values were determined to be as low as 0.21 μM for certain derivatives, indicating potent activity .
Anticancer Potential
Compounds related to this structure have been evaluated for their anticancer effects:
- Cell Viability Assays : Indicated that some derivatives significantly reduce the viability of cancer cell lines.
- Mechanistic Studies : Suggested that these compounds may induce apoptosis in cancer cells through specific signaling pathways.
Materials Science Applications
Beyond medicinal uses, this compound has potential applications in materials science:
Polymer Chemistry
The unique properties of this compound allow it to be utilized in the development of novel polymers with enhanced thermal stability and mechanical properties.
Nanotechnology
Exploratory studies suggest that this compound can be incorporated into nanomaterials for drug delivery systems due to its biocompatibility and ability to encapsulate therapeutic agents effectively.
Case Studies
Several case studies highlight the effectiveness of this compound in various applications:
- Antimicrobial Efficacy : A study demonstrated the effectiveness of a derivative against resistant strains of bacteria in clinical isolates.
- Cancer Treatment : Research indicated that a specific formulation containing this compound significantly inhibited tumor growth in animal models.
- Material Development : Investigations into polymer composites showed improved tensile strength and thermal resistance when incorporating thiazolo derivatives.
Chemical Reactions Analysis
Reaction Conditions
Optimal synthesis requires precise control of temperature and solvent systems:
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Temperature : Reactions often proceed at elevated temperatures (e.g., 120°C for alkylation ) or room temperature for cycloadditions .
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Solvents : Common choices include dichloromethane, ethanol, or solvent-free conditions .
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Catalysts : Trichloroacetic acid (TCA) or Dess-Martin periodinane are frequently employed .
Possible Chemical Reactions
The compound’s functional groups enable diverse reactivity:
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Nucleophilic Attack : Carbonyl groups (e.g., ester, ketone) undergo additions or substitutions.
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Electrophilic Substitution : Potential substitution at aromatic positions or methanobenzo moieties.
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Cycloadditions : Diels-Alder-like reactions with dienes, though less common in this scaffold .
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Dimerization : Unstable intermediates may undergo hetero-Diels-Alder dimerization under certain conditions .
Mechanistic Insights
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Formation of Fused Rings : Cyclization steps likely involve acid-catalyzed dehydration or nucleophilic attack to form the oxadiazocine core .
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Alkylation : Reaction with ethyl chloroacetate introduces ester groups via nucleophilic substitution .
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Stability Factors : The presence of electron-withdrawing groups (e.g., iodine) may stabilize intermediates during synthesis.
Analytical Techniques
Characterization relies on:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations :
- Rigidity vs. Flexibility: The target compound’s methanobenzo bridge enhances conformational rigidity compared to the more flexible 1,3,4-thiadiazole (9b) and thiazole (12a) systems. This rigidity may improve target binding specificity .
- Synthetic Complexity : The target compound’s fused-ring system likely requires multi-step cyclization, whereas 9b and 12a are synthesized via simpler condensations .
Table 2: Antitumor Activity of Selected Compounds
SAR Insights :
- Electron-Withdrawing Groups : The ethyl ester in 9b and methyl ester in the target compound may enhance membrane permeability via lipophilicity modulation .
- Heterocyclic Cores : Thiadiazoles (9b) show moderate activity, while thiazoles (12a) exhibit dual activity, suggesting that nitrogen/sulfur positioning critically influences target engagement .
Computational and Crystallographic Comparisons
- Molecular Similarity : Tanimoto and Dice indices () suggest that the target compound’s benzo[g]thiazolo moiety may share high similarity with 9b and 12a, particularly in pharmacophore features (e.g., hydrogen-bond acceptors in thiazole/oxadiazocine rings) .
- Hydrogen Bonding and Conformation : The target’s oxadiazocine ring likely adopts specific puckering parameters (Cremer-Pople coordinates), influencing its 3D conformation and hydrogen-bonding capacity compared to planar thiadiazoles .
Q & A
Q. What synthetic methodologies are recommended for constructing the fused heterocyclic core of this compound?
The synthesis of complex heterocycles like this compound typically involves cyclocondensation reactions. For example, diethyl oxalate and ketone precursors can undergo base-mediated cyclization in aprotic solvents (e.g., toluene with NaH) to form fused rings . Key steps include optimizing reaction time (10–12 hours) and temperature (reflux conditions). Characterization via -NMR and -NMR is critical to confirm regioselectivity and purity .
Q. How should researchers validate the structural integrity of this compound post-synthesis?
Use a combination of spectroscopic and chromatographic techniques:
Q. What stability considerations are critical for handling this compound?
Stability studies under varying temperatures (e.g., 4°C vs. 25°C) and humidity levels (≤40% RH) are essential. Degradation products (e.g., hydrolyzed esters or oxidized thiazole rings) should be monitored via TLC or GC-MS. Store in amber vials under inert gas to prevent photolytic or oxidative decomposition .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
- Catalyst screening : Test Pd/C or Raney Ni for hydrogenation steps.
- Solvent optimization : Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates.
- Stepwise purification : Recrystallize intermediates (e.g., using ethanol/water mixtures) before final cyclization to reduce side reactions .
Q. What computational strategies predict the compound’s biological activity?
Perform molecular docking against target enzymes (e.g., fungal 14-α-demethylase, PDB ID: 3LD6). Use AutoDock Vina to calculate binding affinities (ΔG values). Validate predictions with in vitro assays (e.g., MIC against Candida albicans) to correlate docking scores with antifungal efficacy .
Q. How should contradictory bioactivity data between in silico and in vitro models be resolved?
- Assay validation : Replicate experiments under standardized conditions (e.g., CLSI guidelines for antimicrobial testing).
- Metabolite profiling : Use LC-MS to identify active metabolites that may enhance or mask parent compound activity.
- Docking refinement : Incorporate solvent effects and protein flexibility in simulations to improve accuracy .
Q. What analytical methods are recommended for impurity profiling?
- HPLC-DAD/MS : Detect trace impurities (e.g., methyl ester hydrolysis products) with a limit of quantification (LOQ) ≤0.1%.
- Forced degradation studies : Expose the compound to acid/base, heat, and light to identify degradation pathways.
- Reference standards : Synthesize and characterize suspected impurities (e.g., free carboxylic acid derivatives) for spiking experiments .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
